molecular formula C15H17NO B1595822 N-tert-butylnaphthalene-1-carboxamide CAS No. 53463-11-9

N-tert-butylnaphthalene-1-carboxamide

Cat. No. B1595822
CAS RN: 53463-11-9
M. Wt: 227.3 g/mol
InChI Key: XILMPRKWMQTLRM-UHFFFAOYSA-N
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Description

“N-tert-butylnaphthalene-1-carboxamide” is a chemical compound with the CAS Number: 53463-11-9 . It has a molecular weight of 227.31 and its IUPAC name is N-(tert-butyl)-1-naphthamide . This compound is used in scientific research, with applications ranging from organic synthesis to materials science.


Molecular Structure Analysis

The molecular structure of “N-tert-butylnaphthalene-1-carboxamide” is represented by the linear formula C15H17NO . The InChI Code for this compound is 1S/C15H17NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

“N-tert-butylnaphthalene-1-carboxamide” has a molecular weight of 227.31 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Quantum-Chemical Calculations in Biological Environments

Researchers have utilized quantum-chemical PM6 calculations to study the properties of antioxidants in biological environments. This method allows for the prediction of the structure and properties of solvated structures, including those similar to N-tert-butylnaphthalene-1-carboxamide. Such studies highlight the potential of these compounds in understanding antioxidant activity and their behavior in biological systems (Volod’kin et al., 2011); (Volod’kin et al., 2013).

Synthesis and Properties of Polyamides

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These studies demonstrate the versatility of N-tert-butylnaphthalene-1-carboxamide derivatives in creating polymeric materials with high thermal stability and solubility in polar solvents, indicating their potential application in the development of advanced materials (Hsiao et al., 2000).

CFTR Potentiator Development

N-tert-butylnaphthalene-1-carboxamide derivatives have been explored in the discovery of potent and orally bioavailable CFTR (cystic fibrosis transmembrane conductance regulator) potentiators, such as VX-770 (ivacaftor). These compounds have shown significant promise in the treatment of cystic fibrosis, highlighting the therapeutic potential of N-tert-butylnaphthalene-1-carboxamide derivatives (Hadida et al., 2014).

Versatile Intermediates for Asymmetric Synthesis

N-tert-butylnaphthalene-1-carboxamide and its derivatives serve as versatile intermediates in the asymmetric synthesis of amines. This methodology is highly efficient for synthesizing a wide range of enantioenriched amines, demonstrating the utility of these compounds in organic synthesis (Ellman et al., 2002).

Antifouling Polyamide Membranes

The modification of polyamide nanofiltration membranes by reducing the density of surface carboxyl groups, which can be derived from compounds similar to N-tert-butylnaphthalene-1-carboxamide, has been shown to improve antifouling properties. This research indicates the importance of these compounds in enhancing the performance and longevity of filtration membranes (Mo et al., 2012).

Safety And Hazards

For safety information and potential hazards associated with “N-tert-butylnaphthalene-1-carboxamide”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-tert-butylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILMPRKWMQTLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357605
Record name N-tert-butylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butylnaphthalene-1-carboxamide

CAS RN

53463-11-9
Record name N-tert-butylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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